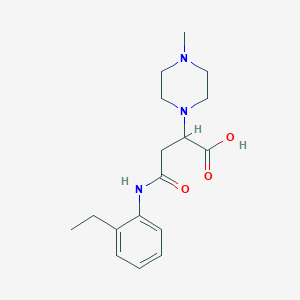
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, often referred to in scientific literature by its CAS number 1396764-87-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant case studies.
The molecular formula of the compound is C18H24N6O with a molecular weight of approximately 340.4 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and schizophrenia.
Absorption and Distribution
The compound demonstrates favorable absorption characteristics, with a predicted human intestinal absorption probability of approximately 79%. It is also expected to cross the blood-brain barrier effectively, which is essential for central nervous system (CNS) activity.
Metabolism
In terms of metabolic pathways, the compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions. Specifically, it has been shown to be a non-substrate for CYP2D6 and CYP3A4 enzymes.
Toxicity
Toxicity assessments reveal that the compound has a relatively low acute toxicity profile in animal models, with an LD50 greater than 2000 mg/kg. Additionally, it has been classified as non-carcinogenic based on Ames test results.
Biological Activity Data
| Biological Activity | Value |
|---|---|
| Human Intestinal Absorption | +0.7933 |
| Blood Brain Barrier Permeability | +0.7756 |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 Inhibitory Promiscuity | Low |
| Ames Test (Carcinogenicity) | Non-carcinogen |
Case Studies
- Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.
- Antipsychotic Activity : In another investigation involving rodent models of schizophrenia, the compound showed promise in reducing hyperactivity and improving cognitive deficits, suggesting potential antipsychotic properties.
- Neuroprotective Properties : Research indicated that the compound might exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This was evidenced by decreased levels of reactive oxygen species (ROS) in treated cells.
特性
IUPAC Name |
4-(2-ethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-13-6-4-5-7-14(13)18-16(21)12-15(17(22)23)20-10-8-19(2)9-11-20/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNGTUDKBVJLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













